Ecopipam is a synthetic compound classified as a selective antagonist of the dopamine D1 and D5 receptors. Its molecular structure is derived from the benzazepine family, characterized by a fused benzene and azepine ring system. The compound has a molecular formula of C19H20ClN2O and a molar mass of approximately 313.83 g/mol. Ecopipam is primarily being investigated for its therapeutic applications in various neuropsychiatric disorders, including Tourette's Syndrome, Lesch-Nyhan Disease, pathological gambling, and self-injurious behavior .
Ecopipam was initially developed for its potential to modulate dopamine signaling in the brain. It selectively blocks dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors, which is crucial for reducing extrapyramidal side effects commonly associated with traditional antipsychotics . The compound is still under investigation and has not yet received regulatory approval for specific indications, although clinical trials have indicated its safety and tolerability in patients with Lesch-Nyhan disease .
The synthesis of ecopipam involves several steps typical of organic chemistry, particularly those involving heterocyclic compounds. The general synthetic route includes:
Specific reaction pathways may include halogenation, amination, and cyclization reactions to form the final benzazepine structure. Recent advancements have also introduced catalytic enantioselective methods to improve yield and selectivity .
Ecopipam's chemical structure can be represented as follows:
The compound features a complex arrangement with distinct functional groups that contribute to its pharmacological properties. The presence of the chlorine atom and hydroxyl group plays a significant role in its receptor binding affinity .
While detailed spectroscopic data specific to ecopipam is limited in available literature, it is recommended to consult chemical databases like PubChem or ChemSpider for comprehensive structural characterization.
Ecopipam undergoes various chemical reactions, including:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Ecopipam acts primarily as an antagonist at dopamine D1 and D5 receptors. By blocking these receptors, it inhibits the production of cyclic AMP (cAMP), a critical second messenger involved in dopaminergic signaling pathways. This modulation can alleviate symptoms associated with conditions like Tourette syndrome by reducing abnormal dopamine activity in the brain . In vitro studies have confirmed its antagonistic properties against dopamine agonists, supporting its therapeutic potential .
Ecopipam is typically presented as a white to off-white crystalline powder. Its solubility characteristics are influenced by the functional groups present in its structure.
Ecopipam is primarily investigated for its potential therapeutic applications in treating neuropsychiatric disorders such as:
As research continues, ecopipam may find broader applications within psychiatric medicine due to its unique receptor selectivity profile .
Ecopipam (C₁₉H₂₀ClNO, molecular weight: 313.83 g/mol) is a benzazepine-derived small molecule distinguished by its high-affinity antagonism at dopamine D1 and D5 receptors (D1R/D5R). It exhibits nanomolar affinity for D1-like receptors (Ki = 1-4 nM) with >100-fold selectivity over D2-like receptors (D2R, D3R, D4R) [1] [5]. This selectivity arises from its structural specificity: the chlorinated tetralin scaffold binds orthosteric sites on D1R/D5R, while avoiding interactions with D2R conformations [1] [8]. Unlike typical antipsychotics targeting D2R, ecopipam’s mechanism avoids extrapyramidal side effects and prolactin elevation associated with D2R blockade, positioning it as a mechanistically novel neuropharmacological agent [5] [10].
Table 1: Ecopipam's Dopamine Receptor Binding Profile
Receptor Subtype | Affinity (Ki, nM) | Selectivity vs. D2R | Functional Activity |
---|---|---|---|
D1R | 1.2 | >100-fold | Full antagonist |
D5R | 3.8 | >80-fold | Full antagonist |
D2R | >1000 | Reference | No activity |
D3R | >1000 | >100-fold | No activity |
D4R | >1000 | >100-fold | No activity |
Data compiled from receptor binding studies [1] [5] [8]
D1 and D2 receptors regulate segregated pathways in the cortico-striatal-thalamo-cortical (CSTC) circuit:
Table 2: Clinical Responses to D1 vs. D2 Antagonists in Neuropsychiatric Disorders
Disorder | D1 Antagonist (Ecopipam) | D2 Antagonists (Typicals/Atypicals) |
---|---|---|
Tourette Syndrome | 68.1% relapse rate on placebo vs. 41.9% on ecopipam* | Effective but limited by EPS and metabolic effects |
Obesity | Weight loss achieved but trial halted (psychiatric AEs) | Weight gain common |
Cocaine Addiction | No reduction in subjective euphoria | Mixed efficacy; high abuse potential |
Stuttering | Improved fluency in open-label trials | D2 antagonists show efficacy (e.g., risperidone) |
Phase 3 trial data in pediatric TS patients [10]
Ecopipam’s binding to D1R involves allosteric modulation of the orthosteric site:
Ecopipam modulates three key dopaminergic circuits:
Table 3: Pathway-Specific Effects of Ecopipam
Neural Pathway | Primary D1R Function | Ecopipam’s Effect | Clinical Correlation |
---|---|---|---|
Nigrostriatal | Facilitates movement initiation | Inhibits hyperkinetic tic generation | Tourette syndrome tic reduction |
Mesolimbic | Enhances reward salience | Attenuates gambling/overeating compulsions | Reduced gambling in trials |
Prefrontal-ventral striatal | Modulates impulse control | Restores inhibitory balance | Self-injury reduction in LND models |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7